molecular formula C17H18ClN3O3 B268877 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

货号 B268877
分子量: 347.8 g/mol
InChI 键: ZRRRZQGPZQTYHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is a family of enzymes that play a crucial role in repairing damaged DNA. Inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death. ABT-888 has been extensively studied for its potential use in cancer therapy.

作用机制

PARP inhibitors such as 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide work by inhibiting the activity of PARP enzymes, which are involved in repairing damaged DNA. When DNA is damaged, PARP enzymes are activated and recruit other proteins to the site of damage to initiate the repair process. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. In addition, PARP inhibitors have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2.
Biochemical and Physiological Effects
3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to inhibit PARP activity in a dose-dependent manner. In addition, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models of cancer.

实验室实验的优点和局限性

One of the main advantages of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is its ability to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. This makes it a promising candidate for combination therapy in cancer treatment. However, one limitation of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide is its potential toxicity. PARP inhibitors have been shown to cause bone marrow suppression and gastrointestinal toxicity in preclinical studies.

未来方向

There are a number of future directions for research on 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict response to PARP inhibition. In addition, there is ongoing research on the use of PARP inhibitors in combination with other therapies, such as immunotherapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide in cancer patients.

合成方法

The synthesis of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide involves the reaction of 3-chloroaniline with 2-methoxyethylamine to form the intermediate N-(3-chlorophenyl)-2-methoxyethylamine. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the nitro intermediate, which is then reduced to the amine using palladium on carbon. The resulting amine is then reacted with 4-(2-hydroxyethyl)-1-piperazinecarboxamide to form 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide.

科学研究应用

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In particular, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide has been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin, temozolomide, and ionizing radiation. This is because cancer cells with defects in DNA repair pathways, such as those with mutations in BRCA1 or BRCA2, are particularly sensitive to PARP inhibition.

属性

产品名称

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-methoxyethyl)benzamide

分子式

C17H18ClN3O3

分子量

347.8 g/mol

IUPAC 名称

3-[(3-chlorophenyl)carbamoylamino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H18ClN3O3/c1-24-9-8-19-16(22)12-4-2-6-14(10-12)20-17(23)21-15-7-3-5-13(18)11-15/h2-7,10-11H,8-9H2,1H3,(H,19,22)(H2,20,21,23)

InChI 键

ZRRRZQGPZQTYHN-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

规范 SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。